molecular formula C7H6ClFO2 B1530752 3-Chloro-6-fluoro-2-methoxyphenol CAS No. 1781486-66-5

3-Chloro-6-fluoro-2-methoxyphenol

Cat. No. B1530752
M. Wt: 176.57 g/mol
InChI Key: CHZISEPZSVSYTO-UHFFFAOYSA-N
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Description

3-Chloro-6-fluoro-2-methoxyphenol is a chemical compound with the molecular formula C7H6ClFO2 and a molecular weight of 176.57 . It is a liquid at room temperature and should be stored at temperatures between 2-8°C .


Molecular Structure Analysis

The IUPAC name for this compound is 3-chloro-6-fluoro-2-methoxyphenol . The InChI code is 1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3 .


Physical And Chemical Properties Analysis

3-Chloro-6-fluoro-2-methoxyphenol is a liquid at room temperature . The compound should be stored at temperatures between 2-8°C .

Scientific Research Applications

Synthesis of Bioactive Heterocycles

Compounds similar to 3-Chloro-6-fluoro-2-methoxyphenol have been used as dipolarophiles in the construction of bioactive heterocycles . These heterocycles are crucial in medicinal chemistry due to their biological and pharmacological properties.

Photoluminescence Studies

Related compounds have been synthesized and characterized for their photoluminescent properties . This suggests that 3-Chloro-6-fluoro-2-methoxyphenol could be studied for its potential use in photoluminescent materials or sensors.

Organic Synthesis Intermediates

The structural similarity to other chloro-fluoro-methoxy phenols indicates that this compound could serve as an intermediate in organic synthesis reactions , potentially leading to a variety of end products.

Material Science Applications

Thiophene derivatives, which share some structural features with 3-Chloro-6-fluoro-2-methoxyphenol, are used in material science, such as in the fabrication of light-emitting diodes (LEDs) . This compound may have similar utility in material science research.

Safety And Hazards

The compound has been classified under the GHS07 hazard class . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements are P261, P305, P351, and P338 .

properties

IUPAC Name

3-chloro-6-fluoro-2-methoxyphenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClFO2/c1-11-7-4(8)2-3-5(9)6(7)10/h2-3,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHZISEPZSVSYTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1O)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-fluoro-2-methoxyphenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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